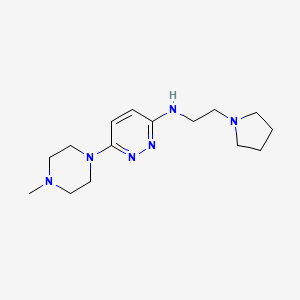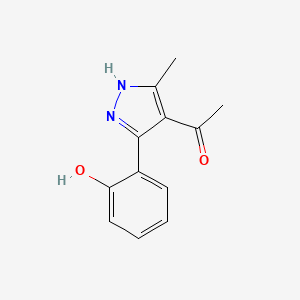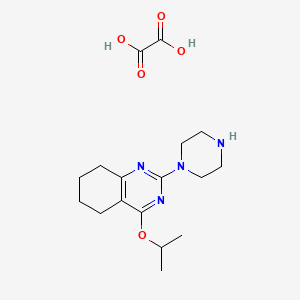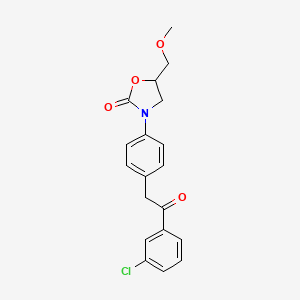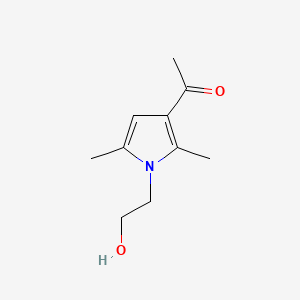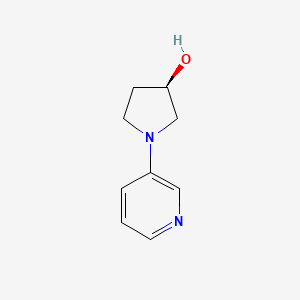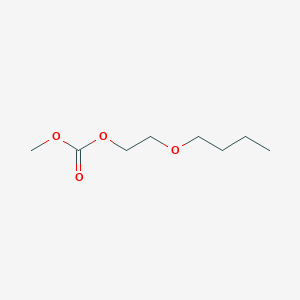
2-Butoxyethyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl methyl carbonate is an organic compound that has garnered attention due to its potential applications in various fields, including as a clean diesel fuel additive. This compound is characterized by its chemical structure, which includes a butoxyethyl group and a methyl carbonate group. It is known for its ability to improve the properties of diesel fuel, making it a subject of interest in the quest for cleaner energy solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl methyl carbonate typically involves the reaction of 2-butoxyethanol with dimethyl carbonate. This reaction is catalyzed by a base, such as sodium methoxide, and is carried out under mild conditions. The reaction can be represented as follows:
C4H9OCH2CH2OH+(CH3O)2CO→C4H9OCH2CH2OCOOCH3+CH3OH
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butoxyethyl methyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-butoxyethanol and methanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: 2-Butoxyethanol and methanol.
Transesterification: Various alkyl carbonates depending on the alcohol used.
Substitution: Products vary based on the nucleophile involved.
Applications De Recherche Scientifique
2-Butoxyethyl methyl carbonate has been extensively studied for its applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Primarily used as a clean diesel fuel additive, where it improves fuel properties such as reducing smoke and carbon monoxide emissions
Mécanisme D'action
The mechanism by which 2-butoxyethyl methyl carbonate exerts its effects, particularly as a fuel additive, involves its ability to enhance combustion efficiency. The compound increases the oxygen content in the fuel, leading to more complete combustion and reduced emissions. The molecular targets include the fuel molecules themselves, where the carbonate group facilitates better mixing and combustion .
Comparaison Avec Des Composés Similaires
2-Butoxyethanol: An organic compound with similar applications as a solvent and in industrial processes.
Dimethyl Carbonate: Used as a methylating agent and in the production of polycarbonates.
Ethylene Glycol: Commonly used in antifreeze and as a precursor to polymers.
Uniqueness: 2-Butoxyethyl methyl carbonate stands out due to its dual functional groups, which confer unique properties such as enhanced solubility and reactivity. Its ability to act as both a solvent and a fuel additive makes it versatile and valuable in various applications .
Propriétés
Numéro CAS |
160852-86-8 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-butoxyethyl methyl carbonate |
InChI |
InChI=1S/C8H16O4/c1-3-4-5-11-6-7-12-8(9)10-2/h3-7H2,1-2H3 |
Clé InChI |
PNPLHROYFBCULP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
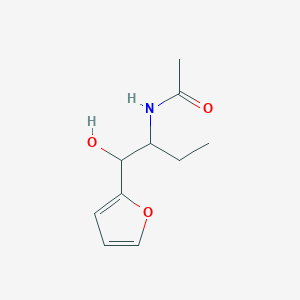

![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
